molecular formula C9H7NO5 B14375703 3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid CAS No. 89595-77-7

3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid

Cat. No.: B14375703
CAS No.: 89595-77-7
M. Wt: 209.16 g/mol
InChI Key: LOUNPIXUUSHWMS-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid: is an organic compound with the molecular formula C9H7NO5 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a hydroxyl group at the 4-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid typically involves the nitration of 4-hydroxycinnamic acid. The reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 2-position of the phenyl ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the product. Additionally, alternative methods such as catalytic nitration using environmentally friendly catalysts may be explored to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: 3-(4-Hydroxy-2-aminophenyl)prop-2-enoic acid.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as a starting material for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential antioxidant properties due to the presence of the hydroxyl group.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential anti-inflammatory and antimicrobial activities.
  • Evaluated for its role in modulating enzyme activities.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    3-(4-Hydroxyphenyl)prop-2-enoic acid (p-Coumaric acid): Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (Ferulic acid): Contains a methoxy group instead of a nitro group, which affects its solubility and reactivity.

    3-(4-Hydroxy-3-nitrophenyl)prop-2-enoic acid: Similar structure but with the nitro group at the 3-position, leading to different reactivity and biological properties.

Uniqueness: The presence of both hydroxyl and nitro groups in 3-(4-Hydroxy-2-nitrophenyl)prop-2-enoic acid makes it a versatile compound with unique reactivity and potential applications. The specific positioning of these functional groups allows for targeted interactions in chemical and biological systems, distinguishing it from other similar compounds.

Properties

CAS No.

89595-77-7

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

3-(4-hydroxy-2-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7NO5/c11-7-3-1-6(2-4-9(12)13)8(5-7)10(14)15/h1-5,11H,(H,12,13)

InChI Key

LOUNPIXUUSHWMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C=CC(=O)O

Origin of Product

United States

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